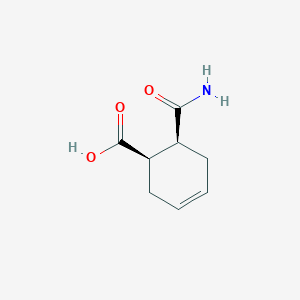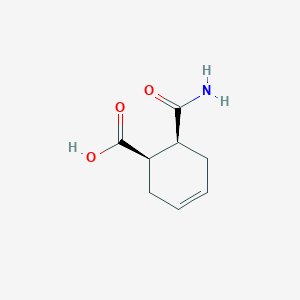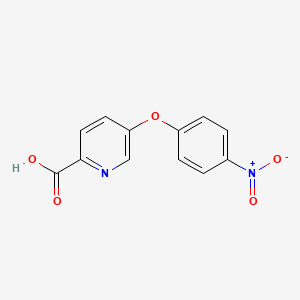
Picolinic acid, 5-(p-nitrophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picolinic acid, 5-(p-nitrophenoxy)-: is a derivative of picolinic acid, which is an organic compound with the formula C₆H₄NCOOH Picolinic acid itself is a derivative of pyridine with a carboxylic acid substituent at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-nitrophenoxy)-picolinic acid typically involves the reaction of picolinic acid with p-nitrophenol. One common method is the esterification of picolinic acid with p-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of 5-(p-nitrophenoxy)-picolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group in the nitrophenoxy moiety can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Nitro derivatives of picolinic acid.
Reduction: Amino derivatives of picolinic acid.
Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-(p-nitrophenoxy)-picolinic acid is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential applications in biological research due to its ability to interact with metal ions. It can be used in studies related to metal ion chelation and transport.
Medicine: Research has shown that derivatives of picolinic acid, including 5-(p-nitrophenoxy)-picolinic acid, may have antiviral and anticancer properties. These compounds can be explored for their therapeutic potential in treating viral infections and cancer.
Industry: In the industrial sector, 5-(p-nitrophenoxy)-picolinic acid can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(p-nitrophenoxy)-picolinic acid involves its interaction with molecular targets such as metal ions and enzymes. The compound can chelate metal ions, affecting their availability and function in biological systems. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Picolinic acid: The parent compound with a carboxylic acid group at the 2-position of pyridine.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.
5-Nitropicolinic acid: A derivative with a nitro group at the 5-position.
Uniqueness: 5-(p-nitrophenoxy)-picolinic acid is unique due to the presence of both the nitrophenoxy and picolinic acid moieties. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
64064-64-8 |
|---|---|
Formule moléculaire |
C12H8N2O5 |
Poids moléculaire |
260.20 g/mol |
Nom IUPAC |
5-(4-nitrophenoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8N2O5/c15-12(16)11-6-5-10(7-13-11)19-9-3-1-8(2-4-9)14(17)18/h1-7H,(H,15,16) |
Clé InChI |
UJKWKNWJDWPCFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CN=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


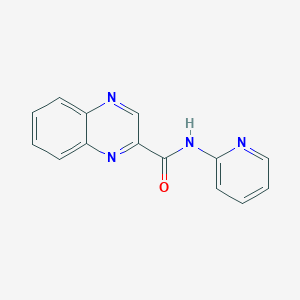
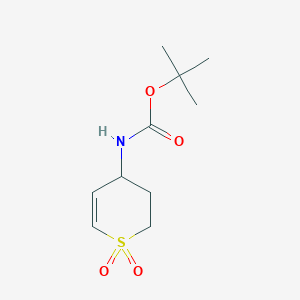
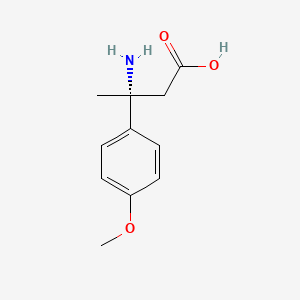
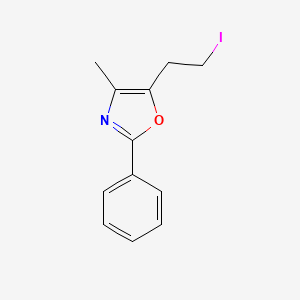
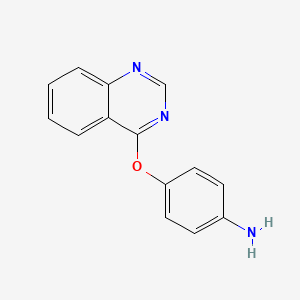
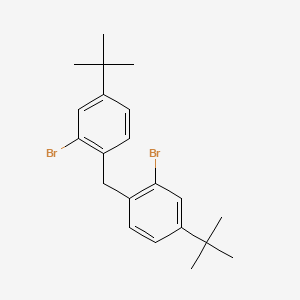
![5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899496.png)
![3-[3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899504.png)
![tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B13899511.png)
![(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13899513.png)
